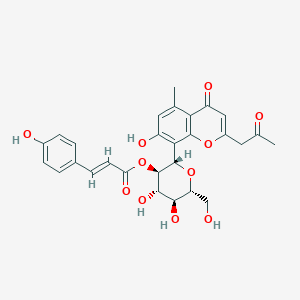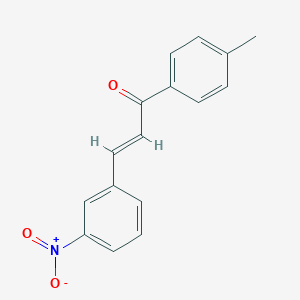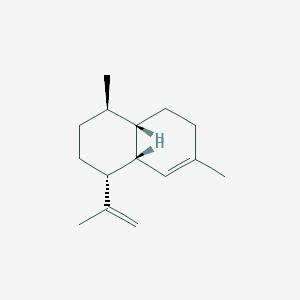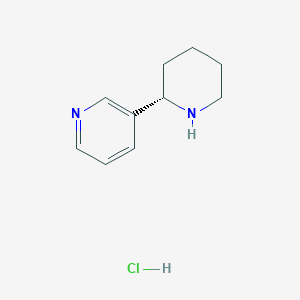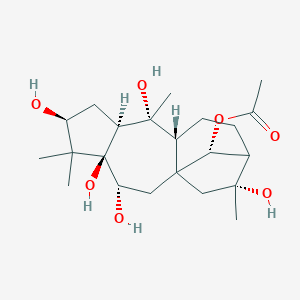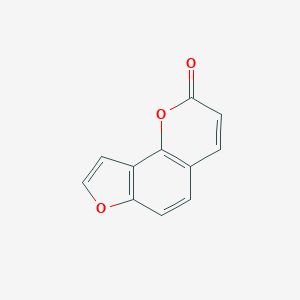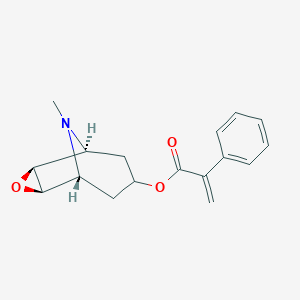
阿托品硫酸盐
描述
Atropine sulfate is a tropane alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with only l-hyoscyamine being pharmacologically active . Atropine sulfate is commonly used in medicine as an antimuscarinic agent to treat various conditions, including bradycardia, organophosphate poisoning, and to reduce salivation during surgery .
科学研究应用
Atropine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of the parasympathetic nervous system and muscarinic receptors.
Medicine: Used to treat bradycardia, organophosphate poisoning, and to reduce salivation during surgery.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions: Atropine sulfate can be synthesized through a one-pot process involving the reaction of acetyltropoyl chloride with tropine, followed by treatment with an acid to form atropine . Another method involves the reaction of alpha-formoxyl phenylacetic acid tropeine with potassium borohydride in the presence of alcohol and chloroform, followed by crystallization and purification steps .
Industrial Production Methods: Industrial production of atropine sulfate often involves the extraction of hyoscyamine from plant sources, followed by racemization to produce atropine. The extracted hyoscyamine is dissolved in acetone, decolorized with activated carbon, and then treated with acid to form hyoscyamine sulfate. This is then racemized by heating, followed by crystallization and purification to obtain atropine sulfate .
化学反应分析
Types of Reactions: Atropine sulfate undergoes various chemical reactions, including:
Hydrolysis: Atropine can be hydrolyzed to tropine and tropic acid.
Oxidation: Atropine can be oxidized to form tropinone.
Substitution: Atropine can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Substitution: Reagents like phenylacetyl chloride can be used for substitution reactions.
Major Products:
Hydrolysis: Tropine and tropic acid.
Oxidation: Tropinone.
Substitution: Various substituted tropane derivatives.
作用机制
Atropine sulfate acts as a competitive, reversible antagonist of muscarinic receptors, blocking the action of acetylcholine. This inhibition affects the parasympathetic nervous system, leading to increased heart rate, reduced salivation, and relaxation of smooth muscles . Atropine sulfate binds to muscarinic receptors, preventing acetylcholine from exerting its effects, which results in the therapeutic actions observed in clinical use .
相似化合物的比较
- Scopolamine
- Anisodamine
- Anisodine
- Tiotropium
Atropine sulfate stands out for its versatility and effectiveness in treating a variety of medical conditions, making it an invaluable compound in both clinical and research settings.
属性
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPODMEGSXHC-ZZJGABIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-17-5, 55-48-1 | |
| Record name | Atropine, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


